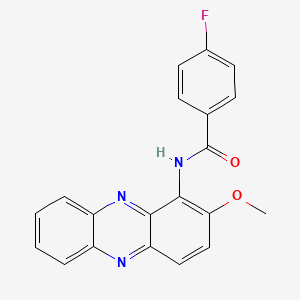

4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide

Description

4-Fluoro-N-(2-methoxyphenazin-1-yl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring linked to a methoxyphenazine moiety. The para-fluoro substituent on the benzamide is a critical pharmacophore, as demonstrated in analogues like CID890517 (4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide), where the fluorine position significantly influences receptor binding and activity .

Properties

Molecular Formula |

C20H14FN3O2 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide |

InChI |

InChI=1S/C20H14FN3O2/c1-26-17-11-10-16-18(23-15-5-3-2-4-14(15)22-16)19(17)24-20(25)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,24,25) |

InChI Key |

IRORQDQXFVRPJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)NC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide typically involves the following steps:

Formation of the Phenazine Core: The phenazine core can be synthesized using methods such as the Wohl–Aue method, Beirut method, or oxidative cyclization of 1,2-diaminobenzene.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Formation of the Benzamide: The benzamide moiety can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine, followed by condensation with the phenazine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

General Reactivity of Benzamide Derivatives

Benzamides are versatile intermediates in organic synthesis, often participating in:

-

Nucleophilic acyl substitution (e.g., amide hydrolysis, transamidation)

-

Electrophilic aromatic substitution (e.g., halogenation, nitration)

-

Cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The 4-fluoro and methoxy substituents in benzamides influence electronic properties, directing reactions to specific positions on the aromatic ring .

Synthetic Routes for Analogous Compounds

While direct data for 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide is unavailable, the synthesis of structurally similar benzamides provides methodological guidance:

Example 1: Amide Bond Formation

Reaction : Condensation of 4-fluorobenzoic acid derivatives with amines.

Conditions :

| Reagent System | Yield | Solvent | Reference |

|---|---|---|---|

| EDCI/HOBt, Triethylamine | 93% | DMF | |

| Pyridine, Dichloromethane | 97% | CH₂Cl₂ |

Mechanism : Carbodiimide-mediated coupling activates the carboxyl group for nucleophilic attack by the amine .

Example 2: Functionalization via Lithiation

Reaction : Directed ortho-metalation of 4-fluoro-N-methoxy-N-methylbenzamide.

Conditions :

-

Base : LDA (Lithium Diisopropylamide)

-

Solvent : THF at −78°C

-

Electrophile : Carbonyl compounds (e.g., ketones)

Outcome : Introduces substituents at the ortho position relative to the fluorine atom .

Hydrolysis of Amides

Fluorinated benzamides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:

Kinetics : The electron-withdrawing fluorine accelerates hydrolysis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation or alkylation of benzamide derivatives:

Example : Suzuki-Miyaura coupling of 4-fluoro-N-(2-methoxyphenyl)benzamide with arylboronic acids.

Conditions :

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O

Application : Introduces biaryl motifs for drug discovery .

Crystallographic and Computational Insights

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorinated benzamide structure, which is significant for its biological activity. The presence of the methoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets. The molecular formula is , indicating the presence of fluorine, nitrogen, and oxygen, which are crucial for its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenazine derivatives, including 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide. These compounds are believed to act through mechanisms such as the generation of reactive oxygen species (ROS), which can inhibit microbial growth and biofilm formation:

- Mechanism of Action : The compound may disrupt microbial cell membranes and interfere with metabolic processes, making it effective against various bacterial strains.

- Case Studies : A patent describes the use of similar phenazine derivatives as antimicrobial agents, demonstrating their ability to inhibit bacterial growth and biofilm formation in vitro .

Anticancer Potential

The structure of this compound suggests potential anticancer applications:

- In Vitro Studies : Research indicates that phenazine derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, a related compound has shown efficacy against solid tumors in clinical trials .

- Mechanisms : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods involving phenazine precursors:

- Synthetic Pathways : Various synthetic approaches have been documented, including one-pot reactions that yield high purity and yield . The ability to modify the phenazine core allows for the exploration of numerous derivatives with tailored biological activities.

- Rapid Synthesis Techniques : Advances in synthetic methodologies enable rapid preparation of derivatives that can be screened for biological activity, expanding the potential applications in drug discovery.

A comprehensive analysis of related compounds reveals a range of biological activities:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Phenazine derivatives | Inhibition of bacterial growth |

| Anticancer | Phenazine analogs | Cytotoxicity against cancer cell lines |

| Antifungal | Amide analogues | Low nanomolar potency against fungi |

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to act as a serotonergic agonist, binding to serotonin receptors and mimicking the effects of serotonin. This interaction can lead to various physiological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Physicochemical and Structural Properties

- Hydrogen Bonding : In 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide (), N–H···O hydrogen bonds stabilize the crystal lattice. The methoxyphenazine group may introduce additional H-bond acceptors, altering solid-state packing .

- Molecular Weight : The target compound’s molecular weight (~370 g/mol) is higher than simpler analogues like CID890517 (313 g/mol), which may impact bioavailability .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues

Biological Activity

4-Fluoro-N-(2-methoxyphenazin-1-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, starting from 2-methoxyphenazine and incorporating a fluorine atom at the para position of the benzamide. The general synthetic pathway can be summarized as follows:

- Formation of the Phenazine Core : The initial step involves the synthesis of the phenazine structure, which can be achieved through cyclization reactions involving appropriate precursors.

- Fluorination : The introduction of the fluorine atom is often conducted using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or via electrophilic aromatic substitution.

- Benzamide Formation : The final step involves the acylation of the amine group with an appropriate acyl chloride or anhydride to yield the benzamide derivative.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were recorded as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7. Notable findings include:

- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in HeLa cells, suggesting its role in disrupting normal cell cycle progression.

- Apoptotic Induction : Flow cytometry analysis revealed that the compound increases early and late apoptotic cells, indicating its potential to trigger programmed cell death in cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival pathways, such as topoisomerases or kinases.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate apoptosis and cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress within cancer cells, leading to cellular damage and apoptosis .

Case Studies

Several studies have explored the biological effects of this compound:

- A study published in Medicinal Chemistry highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing its potential as an alternative therapeutic agent .

- Another investigation assessed its cytotoxicity across different cancer cell lines, confirming its selective toxicity towards malignant cells while sparing normal cells .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | S. aureus | 10 µg/mL | Enzyme inhibition |

| E. coli | 10 µg/mL | Reactive oxygen species generation | |

| Anticancer | HeLa | 25 µM | Cell cycle arrest |

| MCF-7 | 30 µM | Apoptosis induction |

Q & A

What are the key synthetic routes for preparing 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis of fluorinated benzamides typically involves coupling fluorobenzoyl derivatives with heterocyclic amines. For example, analogous compounds like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide are synthesized via condensation of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid . For the target compound, introducing the 2-methoxyphenazine moiety may require:

- Stepwise amidation : React 4-fluorobenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 2-methoxyphenazin-1-amine under basic conditions (e.g., triethylamine in DCM).

- Microwave-assisted synthesis : Optimize reaction time and temperature to enhance yield, as seen in fluorination protocols for adamantane derivatives .

- Purity control : Use column chromatography (e.g., EtOAc/hexane gradients) and confirm purity via HPLC or NMR.

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD is critical for determining molecular conformation and intermolecular interactions. For example:

- Crystal packing : In 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , hydrogen bonds (N–H···O, O–H···O) form a 3D framework, with space group P21/n and unit cell parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å .

- Torsional angles : Fluorophenyl and phenazine groups may exhibit dihedral angles >50°, as observed in 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothio-yl]benzamide (Car–Car–C–N torsion: −132.0°) .

- Software : Refine data using SHELXL (R1 < 0.06) , and validate with Mercury or OLEX2.

What pharmacological activities are predicted for this compound based on structural analogs?

While direct data is limited, fluorobenzamides and phenazine derivatives are associated with:

- Antimicrobial activity : Thieno[2,3-d]pyrimidin-2-yl benzamides show efficacy against S. aureus and E. coli .

- Enzyme inhibition : Similar compounds modulate serotonin receptors (e.g., LY-344864 targets 5-HT1F) .

- Structure-activity relationship (SAR) : Fluorine at para-position enhances metabolic stability; methoxy groups influence lipophilicity and binding affinity .

How can density functional theory (DFT) and Hirshfeld surface analysis elucidate electronic properties?

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV in similar benzamides) .

- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., F···H, O···H interactions). For 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , F···H contacts comprise 6.7% of the surface .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions.

How should researchers address contradictions in crystallographic or spectroscopic data?

- Multi-method validation : Cross-validate SC-XRD with FT-IR (amide C=O stretch ~1680 cm⁻¹) and ¹H NMR (aromatic protons δ 7.2–8.5 ppm) .

- Twinned crystals : Use PLATON to detect twinning and refine with TWINABS .

- Thermal ellipsoids : Analyze displacement parameters to distinguish static disorder from dynamic motion .

What are the challenges in scaling up synthesis for preclinical studies?

- Solvent selection : Replace DCM with greener solvents (e.g., ethanol) without compromising yield .

- Purification : Optimize recrystallization (e.g., ethanol/water mixtures) or switch to flash chromatography .

- Byproduct mitigation : Monitor for N-acylurea formation via LC-MS and adjust stoichiometry of amine reagents.

How do fluorine substituents influence the compound’s photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.